molecular formula C13H13NO2 B1305404 3a,4,5,9b-Tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid CAS No. 354815-90-0

3a,4,5,9b-Tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid

Número de catálogo: B1305404
Número CAS: 354815-90-0
Peso molecular: 215.25 g/mol
Clave InChI: WRJCENKZISEXPF-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3a,4,5,9b-Tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid is a chemical compound with the molecular formula C13H13NO2. It is a derivative of quinoline, a heterocyclic aromatic organic compound.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3a,4,5,9b-Tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of aniline derivatives with cyclopentanone in the presence of a catalyst, followed by oxidation and carboxylation steps .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and reduce costs. This could include the use of continuous flow reactors and more efficient catalysts .

Análisis De Reacciones Químicas

Types of Reactions

3a,4,5,9b-Tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline derivatives with different functional groups, while reduction can produce tetrahydroquinoline derivatives .

Aplicaciones Científicas De Investigación

Antifungal Applications

Recent studies have highlighted the efficacy of 3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid as a promising agent against fungal infections. The increasing prevalence of invasive fungal infections (IFIs) among immunocompromised patients necessitates the development of novel antifungal agents. The compound has shown potential in overcoming solubility issues that limit the effectiveness of existing antifungal medications .

Case Studies

  • Fungal Resistance Management :
    A study published in a multidisciplinary review discussed the role of this compound in managing antifungal resistance. The compound was noted for its ability to work synergistically with established antifungals like amphotericin B and fluconazole, potentially improving treatment outcomes for patients with resistant fungal infections .
  • Clinical Implications :
    In clinical settings involving solid organ transplants and hematological patients, the use of this compound has been investigated as part of a tailored antifungal therapy regimen. Early results indicated improved patient outcomes when combined with immunomodulatory treatments that enhance host defenses against fungal pathogens .

Future Research Directions

Given the promising results from initial studies, further research is warranted to explore:

  • Pharmacokinetics and Pharmacodynamics : Understanding how the compound behaves in biological systems will be crucial for optimizing dosing regimens.
  • Combination Therapies : Investigating synergistic effects with other antifungal agents could lead to more effective treatment protocols.
  • Broader Antimicrobial Applications : Exploring the potential of this compound beyond antifungal applications may reveal additional therapeutic uses.

Mecanismo De Acción

The mechanism of action of 3a,4,5,9b-Tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit certain enzymes, such as tyrosine kinases and topoisomerases, which play crucial roles in cellular processes. The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and terminate radical chain reactions .

Comparación Con Compuestos Similares

Similar Compounds

Uniqueness

3a,4,5,9b-Tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid is unique due to its specific structural features and functional groups, which confer distinct chemical and biological properties.

Actividad Biológica

3a,4,5,9b-Tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activities, including mechanisms of action, efficacy in various models, and relevant case studies.

  • Molecular Formula : C13H13NO2
  • Molecular Weight : 231.25 g/mol
  • CAS Number : 354815-90-0

Research indicates that this compound exhibits several biological activities primarily through its interaction with RNA-binding proteins. Notably, it has been shown to inhibit the formation of RNA-protein complexes, which is crucial in diseases like myotonic dystrophy type 1 (DM1).

Inhibition of RNA-MBNL1 Complex Formation

A significant study demonstrated that this compound inhibits the r(CUG)12-MBNL1 complex formation with an IC50 ranging from 2 to 242 µM. The compound's efficacy varied depending on the specific RNA sequence involved. For instance:

CompoundIC50 (µM)Description
This compound125Moderate inhibition of luciferase activity in DM1 models
Other tested compoundsVariedComparison with other inhibitors

Biological Activity in Cellular Models

The compound was tested in HeLa cells to assess its effects on splicing patterns associated with DM1. Treatment with this compound resulted in a shift towards a DM-like phenotype in alternative splicing patterns at concentrations ranging from 250 to 1000 µM.

Observations from Case Studies

  • Myotonic Dystrophy Models : In a study involving DM1 cellular models, treatment with the compound led to significant dysregulation of splicing for several MBNL1-dependent exons.
  • Luciferase Assays : The compound demonstrated an increase in luciferase activity when tested with r(CUG) exp mRNA, indicating its potential as a therapeutic agent for modulating gene expression.

Comparative Studies

Comparative studies highlight the potency of this compound relative to other similar compounds. For example:

CompoundTarget InteractionPotency (IC50)
Compound Ar(CUG)12-MBNL12 µM
This compoundr(CUG)12-MBNL1125 µM

These findings suggest that while the compound is effective, there are more potent alternatives available for targeting similar pathways.

Propiedades

IUPAC Name

3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO2/c15-13(16)12-10-6-3-5-8(10)9-4-1-2-7-11(9)14-12/h1-5,7-8,10,12,14H,6H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRJCENKZISEXPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CC2C1C(NC3=CC=CC=C23)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00389529
Record name 3a,4,5,9b-Tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00389529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

354815-90-0
Record name 3a,4,5,9b-Tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00389529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
3a,4,5,9b-Tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid
Reactant of Route 2
3a,4,5,9b-Tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid
Reactant of Route 3
3a,4,5,9b-Tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid
Reactant of Route 4
3a,4,5,9b-Tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid
Reactant of Route 5
3a,4,5,9b-Tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid
Reactant of Route 6
3a,4,5,9b-Tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.